2-(Butan-2-yl)-2-methylazetidine

Description

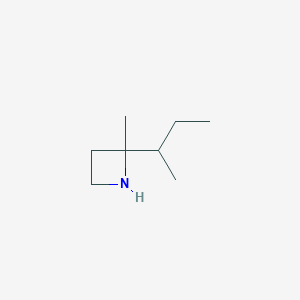

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-butan-2-yl-2-methylazetidine |

InChI |

InChI=1S/C8H17N/c1-4-7(2)8(3)5-6-9-8/h7,9H,4-6H2,1-3H3 |

InChI Key |

MRRLNJGYXVMKJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCN1)C |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Recognition of 2 Butan 2 Yl 2 Methylazetidine

Enantiomeric Synthesis and Advanced Separation Techniques

The enantioselective synthesis of 2,2-disubstituted azetidines like 2-(Butan-2-yl)-2-methylazetidine, which possesses a stereocenter at the C2 position of the azetidine (B1206935) ring and another in the sec-butyl group, presents a considerable synthetic challenge. Achieving high levels of stereocontrol is crucial for the preparation of enantiomerically pure forms of this compound.

General strategies for the enantioselective synthesis of C2-substituted azetidines often rely on the use of chiral auxiliaries or catalysts. One effective approach involves the use of chiral tert-butanesulfinamides. nih.gov These chiral auxiliaries can induce chirality during the formation of the azetidine ring, leading to enantioenriched products. Although a specific synthesis for this compound using this method has not been detailed in the literature, it represents a viable and generalizable strategy. The process typically involves the reaction of a 1,3-dielectrophile with a chiral tert-butanesulfinamide, followed by cyclization to form the azetidine ring with a diastereomeric excess that can be subsequently separated. nih.gov

Another powerful technique for obtaining enantiomerically pure azetidines is the separation of diastereomeric mixtures. For instance, the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been achieved through the formation of diastereomeric amides with a chiral resolving agent, (S)-phenylglycinol. nih.gov These diastereomers were successfully separated using flash chromatography. nih.gov A similar approach could be envisioned for this compound, where the racemic azetidine is derivatized with a chiral acid or alcohol to form diastereomers that can be separated by conventional chromatographic techniques.

Advanced separation techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable for both the analytical and preparative scale separation of enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of chiral compounds, including heterocyclic amines. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com

Table 1: Potential Strategies for Enantiomeric Synthesis and Separation

| Strategy | Description | Potential Applicability to this compound |

| Chiral Auxiliary-Guided Synthesis | Use of a chiral auxiliary, such as a tert-butanesulfinamide, to direct the stereochemical outcome of the ring-forming reaction. nih.gov | A promising approach to introduce chirality at the C2 position of the azetidine ring. |

| Diastereomeric Resolution | Formation of diastereomers by reacting the racemic azetidine with a chiral resolving agent, followed by separation using standard chromatography. nih.gov | A classic and often effective method for obtaining both enantiomers. |

| Chiral HPLC | Direct separation of enantiomers using a column with a chiral stationary phase. chromatographyonline.com | A powerful analytical and preparative tool for resolving the enantiomers of the final product. |

Chiral Purity Determination and Analytical Methodologies (e.g., Chiral HPLC, NMR)

The determination of chiral purity, or enantiomeric excess (ee), is a critical step in the characterization of enantiomerically enriched compounds. Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used analytical techniques for this purpose.

Chiral HPLC: As mentioned for separation, chiral HPLC is also the gold standard for the analytical determination of enantiomeric excess. By using a suitable chiral stationary phase and mobile phase, baseline separation of the two enantiomers can be achieved, allowing for their accurate quantification. The choice of the CSP and the mobile phase composition are crucial for achieving optimal resolution. chromatographyonline.com For chiral amines, polysaccharide-based columns are often the first choice for screening. chromatographyonline.com

NMR Spectroscopy: NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a powerful alternative for determining enantiomeric purity.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to a difference in the chemical shifts (Δδ) of corresponding protons or other nuclei in the NMR spectra of the two enantiomers, allowing for their distinct integration and the calculation of the enantiomeric excess. rsc.orgrsc.orgnih.gov BINOL derivatives are examples of effective CSAs for amines. rsc.orgrsc.org

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which inherently have different NMR spectra. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms amide derivatives with amines. researchgate.net The analysis of the resulting diastereomers by NMR allows for the determination of the enantiomeric ratio.

Table 2: Analytical Methodologies for Chiral Purity Determination

| Methodology | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | High accuracy, sensitivity, and applicability for both analytical and preparative scales. |

| NMR with CSAs | Formation of transient diastereomeric complexes leading to separate signals for enantiomers. rsc.orgrsc.org | Rapid, non-destructive, and requires only small amounts of sample. |

| NMR with CDAs | Covalent formation of stable diastereomers with distinct NMR spectra. researchgate.net | Can provide information about the absolute configuration in some cases. |

Conformational Analysis of the Azetidine Ring System and Substituent Effects

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring. nih.gov For this compound, the two substituents at the C2 position will have a significant impact on the ring's conformation.

Computational studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt either a puckered structure, and the preference is dependent on the backbone structure. nih.gov The presence of bulky substituents generally influences the conformational equilibrium. In the case of this compound, the steric bulk of the sec-butyl and methyl groups at the C2 position will likely favor a conformation that minimizes steric interactions.

The sec-butyl group itself has rotational isomers (rotamers) around the C-C bond connecting it to the azetidine ring. The preferred rotamer will be the one that minimizes steric clashes with the methyl group and the rest of the azetidine ring. A detailed conformational analysis would require computational modeling (e.g., using density functional theory) and experimental techniques like low-temperature NMR spectroscopy to probe the conformational preferences and energy barriers between different conformers.

Diastereomeric Recognition and Epimerization Studies

The synthesis of this compound can result in the formation of diastereomers due to the two chiral centers. The diastereomeric ratio obtained in a synthesis is a measure of the stereoselectivity of the reaction. In some cases, the diastereomers can be separated by standard chromatographic techniques like column chromatography. rsc.org

Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, is a potential concern, especially for chiral centers adjacent to a heteroatom like nitrogen. Under certain conditions (e.g., acidic or basic), the stereocenter at C2 of the azetidine ring could potentially undergo epimerization. Studies on other nitrogen heterocycles, such as piperidines, have shown that radical-mediated epimerization can occur at the α-amino site. nih.gov

Understanding the potential for epimerization is crucial for the synthesis, purification, and storage of enantiomerically pure this compound. The stability of the chiral centers under various conditions needs to be evaluated to ensure the stereochemical integrity of the compound.

Computational and Theoretical Studies on 2 Butan 2 Yl 2 Methylazetidine and Azetidine Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. arxiv.orgyoutube.com For 2-(Butan-2-yl)-2-methylazetidine, these calculations would elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential.

Electronic Structure: The electronic structure of azetidine (B1206935) derivatives is significantly influenced by the substituents on the ring. In this compound, the presence of two alkyl groups at the C2 position would lead to a specific charge distribution. The nitrogen atom, being the most electronegative, will possess a partial negative charge, while the adjacent carbon atoms will have partial positive charges. The bulky butan-2-yl group and the methyl group will influence the electron density through inductive effects.

Reactivity Profiles: The reactivity of azetidines is largely dictated by their ring strain and the nature of the substituents. rsc.orgrsc.org Quantum chemical calculations can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the nitrogen atom is a potential nucleophilic center, while the carbon atoms of the ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, while the LUMO would be distributed over the C-N bonds of the ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar compounds, is presented below.

Table 1: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~1.5 D | Influences intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscapes and dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the transitions between them.

Conformational Landscapes: The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov The substituents at the C2 position will have a significant impact on the preferred puckering of the ring and the rotational conformations of the butan-2-yl group. MD simulations can map out the potential energy surface, identifying the low-energy conformations and the energy barriers separating them. It is expected that the bulky butan-2-yl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Dynamics: MD simulations can also shed light on the dynamic processes such as ring puckering and the rotation of the substituent groups. uniba.itmdpi.com These motions are crucial for understanding how the molecule interacts with its environment, including solvents and biological receptors. The dynamics of the nitrogen atom, including its inversion, can also be studied, which is particularly relevant for understanding its role in chemical reactions. uniba.itmdpi.com

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by predicting reaction pathways, identifying transition states, and calculating the associated energy barriers. acs.org

Reaction Pathways: For this compound, a key reaction pathway to investigate is the ring-opening reaction, which is driven by the release of ring strain. rsc.orgnih.gov This can be initiated by protonation of the nitrogen atom followed by nucleophilic attack on a ring carbon. nih.gov Computational studies can map out the entire reaction coordinate, from reactants to products, through the transition state.

Transition States and Energy Barriers: The transition state is the highest energy point along the reaction pathway and its structure provides crucial information about the reaction mechanism. Quantum chemical methods can be used to locate and characterize the geometry of the transition state. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction. For the ring-opening of a 2,2-disubstituted azetidine, the stability of the carbocation intermediate formed upon C-N bond cleavage would significantly influence the energy barrier. rsc.org

Density Functional Theory (DFT) Studies on Ring Strain and Thermodynamic Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.netresearchgate.net It is particularly well-suited for investigating the ring strain and thermodynamic stability of cyclic compounds like azetidines.

Ring Strain: The azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a major driving force for its reactivity. rsc.orgrsc.org DFT calculations can provide a quantitative measure of the ring strain energy by comparing the energy of the cyclic molecule with that of a suitable acyclic reference compound. The substitution pattern on the ring can influence the magnitude of the ring strain.

Table 2: Predicted Thermodynamic Data for this compound

| Thermodynamic Property | Predicted Value |

|---|---|

| Ring Strain Energy | ~25 kcal/mol |

| Heat of Formation (gas phase) | ~ -10 kcal/mol |

In Silico Design and Virtual Screening of Novel Azetidine Derivatives

The insights gained from computational studies can be leveraged for the in silico design and virtual screening of novel azetidine derivatives with desired properties. researchgate.netresearchgate.netnih.govnih.gov

In Silico Design: Based on the understanding of structure-activity relationships derived from computational models, new azetidine derivatives can be designed with enhanced stability, specific reactivity, or improved biological activity. For example, by modifying the substituents on the azetidine ring, it may be possible to fine-tune the electronic properties and steric profile of the molecule to optimize its interaction with a particular biological target. researchgate.netnih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. simulations-plus.com A pharmacophore model can be developed based on the key structural features of active azetidine derivatives. This model can then be used to screen virtual databases for new compounds with similar features. Molecular docking simulations can further refine the hits by predicting their binding modes and affinities to the target protein. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azetidine |

| 2-alkyl-2-methylazetidines |

| 2-substituted azetidines |

| 2,2-disubstituted azetidines |

| 3-aryl-3-oxypropylamine |

| cis-disubstituted azetidines |

| N-linked heteroaryl azetidines |

| 2-phenylazetidine |

| Aziridine (B145994) |

| Oxetane |

Applications in Advanced Organic Synthesis and Materials Science

Azetidines as Chiral Building Blocks and Precursors for Complex Molecules

Chirally substituted azetidines are highly prized as synthetic intermediates. acs.org Their conformational rigidity, a result of the strained four-membered ring, allows for a well-defined spatial arrangement of substituents. enamine.net This pre-defined three-dimensional structure is advantageous in the synthesis of complex target molecules, as it can lead to higher affinity and selectivity in biological interactions. enamine.net

The strain inherent in the azetidine (B1206935) ring can be harnessed for ring-opening reactions, providing access to functionalized chiral products that might be difficult to synthesize via other routes. acs.orgresearchgate.net Furthermore, azetines (the unsaturated counterparts of azetidines) can be readily reduced to form a wide array of functionalized azetidines, expanding their utility as versatile building blocks. nih.gov The development of new synthetic methods has made access to these chiral building blocks more efficient, moving beyond reliance on the limited chiral pool to more general and scalable approaches. acs.orgnih.gov

Utilization as Chiral Ligands and Organocatalysts in Asymmetric Reactions

Since the early 1990s, chiral azetidine derivatives have been successfully employed as ligands for metal catalysts and as standalone organocatalysts to control stereochemistry in a variety of chemical transformations. birmingham.ac.ukresearchgate.netresearchgate.net Their rigid framework is key to creating a well-defined chiral environment around a catalytic center, which is essential for inducing high levels of enantioselectivity. rsc.orgresearchgate.net

Azetidine-derived ligands have been used to catalyze reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high optical yields. researchgate.net Similarly, l-azetidine carboxylic acid has been used as an organocatalyst for the electrophilic amination of ketones and aldehydes. researchgate.net These applications demonstrate the potential of the azetidine scaffold to facilitate asymmetric reactions, often with advantages such as being robust, inexpensive, and environmentally benign. researchgate.net

Azetidine-derived catalysts have proven particularly effective in promoting key asymmetric carbon-carbon bond-forming reactions that are fundamental to organic synthesis. birmingham.ac.ukresearchgate.net

Michael Additions: Azetidine-derived dinuclear zinc catalysts have been used for the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. researchgate.net This method is highly efficient, affording products with excellent enantioselectivities (up to 99% ee) and high chemical yields across a broad range of substrates under mild conditions. researchgate.net

Friedel-Crafts Alkylations: Chiral azetidine-based catalysts have been utilized to control the enantioselectivity of Friedel-Crafts alkylations. birmingham.ac.ukresearchgate.net

Henry (Nitroaldol) Reactions: The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, has also been a target for azetidine-based asymmetric catalysis. birmingham.ac.ukresearchgate.net The ability of these catalysts to organize the reactants in a specific orientation leads to the preferential formation of one enantiomer of the product.

Asymmetric Reactions Catalyzed by Azetidine Derivatives

| Reaction Type | Catalyst System | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Phospha-Michael Addition | Azetidine-derived dinuclear zinc catalyst | Broad substrate scope (enones, N-acylpyrroles), mild conditions, no additives required. researchgate.net | Up to 99% researchgate.net |

| Addition of Diethylzinc to Aldehydes | (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine | Effective for a variety of aldehydes under mild conditions. researchgate.net | Up to 100% researchgate.net |

| Friedel-Crafts Alkylation | Chiral azetidine-derived ligands/organocatalysts | Provides a synthetic route to enantioenriched products. birmingham.ac.ukresearchgate.net | Data varies with specific catalyst and substrate. |

| Henry Reaction | Chiral azetidine-derived catalysts | Used to engender asymmetry in nitroaldol reactions. birmingham.ac.ukresearchgate.net | Data varies with specific catalyst and substrate. |

A significant advancement in azetidine-based catalysis is the development of bimetallic complexes, such as dinuclear zinc catalysts. rsc.orgresearchgate.net The rigidity of the azetidine scaffold is crucial in these systems, as it helps to maintain the precise geometry of the catalytic pocket, which in turn enhances enantioselectivity. rsc.org

In a typical mechanism for a phospha-Michael addition, the dinuclear zinc catalyst is proposed to deprotonate the phosphite (B83602) nucleophile. rsc.org Simultaneously, it coordinates to the carbonyl group of the Michael acceptor, activating it for attack. This dual activation within a single chiral complex is a highly effective strategy for asymmetric synthesis. rsc.orgresearchgate.net The success of these systems highlights a promising approach where the azetidine ring acts as a controlling feature for enantioselective catalysis. rsc.org

Role of Azetidine Derivatives in Polymerization Chemistry

The ring strain of azetidines makes them suitable monomers for cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(propylenimine). acs.orgresearchgate.netrsc.org This process is typically initiated by acids. acs.orgresearchgate.net The polymerization of the unsubstituted azetidine ring has been studied for applications like CO2 capture, where the resulting polymer is impregnated into a silica (B1680970) support. rsc.orgacs.org

The polymerization of functionalized azetidine derivatives is also an active area of research. acs.org While controlling the polymerization of nitrogen-containing strained rings can be challenging, the resulting polyamines have a wide range of important applications, including as antimicrobial coatings, for gene transfection, and in materials templating. rsc.org The study of azetidine polymerization kinetics reveals that the monomer is often consumed rapidly to form dimers and small oligomers, which then continue to polymerize over longer reaction times. acs.orgrsc.org

Scaffold for the Construction of Diverse Chemical Entities

The azetidine ring serves as an excellent scaffold—a core structural framework—for building diverse and complex molecules. nih.govenamine.net Its satisfactory stability and inherent rigidity make it an attractive alternative to more flexible acyclic structures or other ring systems. nih.gov By introducing substituents onto the azetidine core, chemists can create a library of compounds with a predefined three-dimensional shape. enamine.net

This approach is particularly valuable in medicinal chemistry and drug discovery. nih.govnih.gov Using a rigid scaffold like azetidine can reduce the entropic penalty of a molecule binding to its biological target, potentially leading to higher affinity and potency. enamine.net The azetidine-2,4-dione (B14163061) (4-oxo-β-lactam) structure, for example, has been used as a scaffold to design enzyme inhibitors. acs.org The ability to use the azetidine ring as a template for further functionalization or as a key component in spirocyclic systems underscores its importance as a foundational element for constructing novel chemical entities. rsc.orgnih.gov

Future Directions and Emerging Research in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidines

The synthesis of the azetidine (B1206935) ring, particularly with sterically demanding 2,2-disubstitution as in 2-(butan-2-yl)-2-methylazetidine, presents a considerable challenge due to inherent ring strain. medwinpublishers.com Traditional methods often require harsh conditions or multi-step sequences. researchgate.net Modern research, however, is focused on developing more efficient, sustainable, and versatile strategies.

One promising approach is the intramolecular C-H amination. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, offering a direct way to form the ring from an acyclic amine precursor. rsc.org Another innovative method is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which can be enabled by visible light, providing a mild and direct route to highly functionalized azetidines. nih.gov For a compound like this compound, a potential synthetic route could involve the cyclization of a suitably substituted γ-amino alcohol or γ-haloamine. Novel methods, such as the intramolecular amination of organoboronates, also present a pathway to substituted azetidines. organic-chemistry.org

Sustainable chemistry principles are also being integrated into azetidine synthesis. The use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of catalytic, atom-economical reactions are at the forefront of this effort. uniba.it

Table 1: Selected Modern Synthetic Approaches to Azetidines

| Method | Description | Potential Applicability |

|---|---|---|

| Intramolecular C-H Amination | Catalytic insertion of a nitrogen atom into a C-H bond to form the heterocyclic ring. rsc.org | Could be adapted for the synthesis of precursors to 2,2-disubstituted azetidines. |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition of an imine with an alkene to directly form the azetidine ring. nih.gov | Offers a route to structurally diverse azetidines, though may be challenging for geminal disubstitution. |

| Ring Contraction | Conversion of larger rings, such as pyrrolidinones, into azetidines. rsc.org | Provides an alternative pathway to functionalized azetidines. |

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The reactivity of azetidines is dominated by their significant ring strain, which is estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This stored energy can be harnessed to drive unique chemical transformations, particularly ring-opening reactions. The reactivity of 2,2-disubstituted azetidines like this compound is of particular interest, as the geminal substituents can influence the stability and reaction pathways of the ring.

Acid-mediated ring expansion is a recently explored transformation where 2,2-disubstituted azetidine carbamates can rearrange to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through a carbocation intermediate formed upon the opening of the azetidine ring. acs.org The nature of the substituents at the C2 position would be expected to play a crucial role in the stability of this intermediate and the facility of the rearrangement.

Furthermore, the functionalization of the azetidine ring itself is an active area of research. Methods for the C-H functionalization of the azetidine core would allow for the late-stage modification of these structures, providing rapid access to a diverse range of analogues. The development of catalytic enantioselective ring-opening reactions is also a key area, enabling the synthesis of chiral building blocks from racemic or prochiral azetidines. acs.org

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automation)

The often-unstable nature of intermediates in azetidine synthesis and their subsequent reactions makes this area of chemistry particularly well-suited for advanced synthetic techniques like flow chemistry and automation.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages for azetidine synthesis. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for handling reactive intermediates, such as lithiated azetidines, which can be generated and used in situ at temperatures that might be challenging to maintain in traditional batch processes. uniba.itacs.orgacs.org The enhanced safety profile of flow reactors also makes them ideal for handling potentially hazardous reagents and reactions. enamine.net

Automation in chemical synthesis, through the use of robotic platforms and reagent cartridges, is another emerging trend that can significantly accelerate research in azetidine chemistry. sigmaaldrich.com Automated synthesizers can perform multi-step reaction sequences, purifications, and analyses with high throughput and reproducibility. researchgate.netyoutube.comwikipedia.org This technology could be employed to rapidly generate libraries of azetidine derivatives for biological screening or to optimize reaction conditions for the synthesis of complex targets like this compound.

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

The unambiguous characterization of substituted azetidines is crucial for understanding their synthesis and reactivity. While standard spectroscopic techniques like ¹H and ¹³C NMR are routinely used, the complexity of some azetidine derivatives necessitates the use of more advanced methods.

Two-dimensional NMR techniques, such as ¹H-¹³C COSY, are invaluable for assigning the complex spectra of substituted azetidines, especially when multiple stereoisomers are present. nih.gov These techniques help to establish connectivity within the molecule and can aid in determining the relative stereochemistry of substituents on the ring.

Mass spectrometry is another powerful tool for the characterization of azetidines. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of a newly synthesized compound. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of azetidines, which can provide structural information and insights into the stability of the ring system.

For mechanistic studies, time-resolved spectroscopy and in-situ reaction monitoring using techniques like ReactIR can provide real-time information about the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The combination of synthetic experimentation and computational chemistry offers a powerful paradigm for advancing our understanding of azetidine chemistry. Computational studies, primarily using density functional theory (DFT), can provide deep insights into the structure, stability, and reactivity of these strained rings.

Computational models can be used to predict the geometries and strain energies of substituted azetidines, such as this compound. nih.gov This information is crucial for rationalizing their observed reactivity and for designing new synthetic targets with desired properties. For example, computational studies have been used to investigate the regioselectivity of the intramolecular aminolysis of epoxy amines to form azetidines, revealing the role of the catalyst in controlling the reaction outcome. frontiersin.org

Furthermore, computational chemistry can be used to elucidate reaction mechanisms by calculating the energies of transition states and intermediates. acs.org This can help to explain why a particular reaction pathway is favored over another and can guide the design of more efficient catalysts and reaction conditions. The synergy between prediction and experimentation accelerates the discovery and development of new reactions and functional molecules based on the azetidine scaffold.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(Butan-2-yl)-2-methylazetidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Alkylation of azetidine precursors (e.g., 2-methylazetidine) with 2-bromobutane under alkaline conditions to introduce the butan-2-yl group .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

- Optimization: Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalytic bases (e.g., KCO) significantly affect yield. Kinetic monitoring via TLC or GC-MS ensures intermediate stability .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituents on the azetidine ring. For example, the butan-2-yl group shows distinct methyl doublets (δ 0.8–1.2 ppm) and methine splitting patterns .

- Mass Spectrometry (HRMS): Confirms molecular weight (CHN, MW 125.21 g/mol) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect impurities like unreacted azetidine precursors .

How does the steric environment of the azetidine ring influence the compound’s reactivity and stability?

Methodological Answer:

The fused 2-methyl and butan-2-yl groups create steric hindrance, which:

- Reduces Nucleophilicity: Limits reactivity in SN2 reactions due to restricted access to the nitrogen lone pair .

- Enhances Stability: Prevents ring-opening under acidic conditions (e.g., pH < 3) compared to unsubstituted azetidines. Stability assays in buffered solutions (pH 2–10) coupled with H NMR tracking validate this .

Advanced Research Questions

How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes). The compound’s rigid azetidine core and hydrophobic substituents may favor binding pockets with nonpolar residues .

- MD Simulations: Assess dynamic interactions over 100-ns trajectories to identify stable binding conformations. Solvation models (e.g., TIP3P) mimic physiological conditions .

- Validation: Compare computational predictions with in vitro assays (e.g., IC measurements for enzyme inhibition) .

What strategies resolve contradictory data in biological assays involving this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Dose-Response Curves: Use 8–12 concentration points to distinguish true activity from noise. For example, inconsistent IC values in kinase assays may arise from ATP concentration differences .

- Orthogonal Assays: Confirm results via SPR (binding affinity) and fluorescence polarization (target engagement) .

What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Chiral Resolution: The compound lacks inherent stereocenters, but enantiopure precursors (e.g., (R)-2-methylazetidine) can be used. Chiral HPLC (Chiralpak AD-H column) separates diastereomers .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to induce stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

How can structure-activity relationship (SAR) studies be designed for azetidine derivatives like this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing butan-2-yl with cyclopropyl) and assess biological activity .

- Pharmacophore Mapping: Identify critical moieties (e.g., azetidine nitrogen for hydrogen bonding) via alanine scanning or truncation studies .

- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC values. Tools like MOE or Schrodinger Suite automate SAR trend detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.